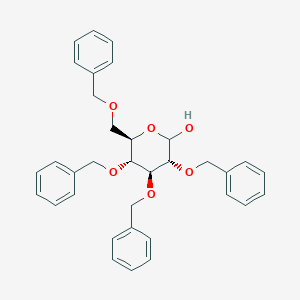

2,3,4,6-Tetra-O-benzyl-D-glucopyranose

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36O6/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-35H,21-25H2/t30-,31-,32+,33-,34?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGOMAWHSXRDAKZ-BKJHVTENSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001232816 | |

| Record name | 2,3,4,6-Tetrakis-O-(phenylmethyl)-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001232816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4132-28-9 | |

| Record name | 2,3,4,6-Tetrakis-O-(phenylmethyl)-D-glucopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4132-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,6-Tetrakis-O-(phenylmethyl)-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001232816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Glucopyranose, 2,3,4,6-tetrakis-O-(phenylmethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,3,4,6-Tetra-O-benzyl-D-glucopyranose melting point and solubility

An In-depth Technical Guide to the Physicochemical Properties of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose

This guide provides a comprehensive overview of the melting point and solubility of this compound, a pivotal intermediate in carbohydrate chemistry and drug development.[1][2][3][4] The information is tailored for researchers, scientists, and professionals in the field of drug development.

Physicochemical Data

The melting point and solubility of this compound are critical parameters for its purification, characterization, and application in synthesis.

Melting Point

This compound is a white to off-white powder or crystalline solid.[1] Its melting point has been reported by various suppliers, with slight variations in the observed range. These values are summarized in the table below.

| Property | Reported Value (°C) | Source(s) |

| Melting Point | 145 - 149 | --INVALID-LINK--[5] |

| Melting Point | 146.0 - 153.0 | --INVALID-LINK--[6] |

| Melting Point | 147 - 154 | --INVALID-LINK--[1] |

| Melting Point | 150 | --INVALID-LINK--[2] |

| Melting Point | 151 - 156 | --INVALID-LINK--, --INVALID-LINK--[7] |

The slight discrepancies in the melting point ranges can be attributed to differences in the purity of the substance and the analytical method used for determination.[8][9]

Solubility

The solubility of this compound is a key consideration for its use in reactions and for its purification.

| Solvent | Solubility | Source(s) |

| Water | Insoluble | --INVALID-LINK--, --INVALID-LINK--[7][10] |

| Chloroform (CHCl₃) | Soluble | --INVALID-LINK--, --INVALID-LINK--[5][7] |

For crystallization purposes, various solvent systems have been suggested for structurally similar compounds, which can serve as a starting point for the purification of this compound. These include mixtures of ethyl acetate and hexane, diisopropyl ether or methyl tert-butyl ether with hexane for removing non-polar impurities, and alcohol-water mixtures for polar impurities.[11] Toluene and 95% ethanol have also been noted as potentially useful crystallization solvents.[11]

Experimental Protocols

Detailed methodologies for determining the melting point and solubility are provided below. These are generalized protocols that can be adapted for this compound.

Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase.[8] For a pure substance, this occurs over a narrow range.[9]

Principle: A small, finely powdered sample is heated slowly, and the temperature range from the first appearance of liquid to the complete melting of the solid is recorded.[12]

Apparatus:

-

Melting point apparatus (e.g., DigiMelt, Mel-Temp, or Thiele tube)[12][13]

-

Capillary tubes (sealed at one end)[12]

-

Mortar and pestle (if the sample is not a fine powder)[8]

-

Spatula

Procedure:

-

Sample Preparation: Ensure the sample of this compound is completely dry and in the form of a fine powder.[8] If necessary, grind the crystalline solid using a mortar and pestle.

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the solid.[12] Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.[14]

-

Measurement:

-

Place the capillary tube into the heating block of the melting point apparatus.[14]

-

If the approximate melting point is known, heat rapidly to about 20°C below the expected melting point.[14]

-

Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[12][14]

-

Record the temperature at which the first droplet of liquid is observed (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).[12]

-

-

Reporting: The melting point is reported as a range of these two temperatures. For a pure compound, this range is typically narrow (0.5-1°C).[9] An impure sample will exhibit a depressed and broadened melting range.[9][12]

Solubility Determination

Solubility tests are fundamental in characterizing a compound and provide insights into its polarity and potential solvent systems for reactions and purification.[15][16]

Principle: A small, measured amount of the solute is mixed with a specific volume of a solvent, and the extent of dissolution is observed.

Apparatus:

-

Test tubes

-

Spatula

-

Graduated cylinder or pipette

-

Vortex mixer (optional)

Procedure:

-

Sample Preparation: Place approximately 10-25 mg of this compound into a clean, dry test tube.[16][17]

-

Solvent Addition: Add about 0.5-1 mL of the chosen solvent (e.g., water, chloroform, ethanol, ethyl acetate, hexane) to the test tube.[16][18]

-

Mixing: Vigorously shake or stir the mixture for a set period, for instance, 60 seconds.[18][19] A vortex mixer can be used for more efficient mixing.

-

Observation: Observe the mixture closely to determine if the solid has completely dissolved.

-

Soluble: The solid completely disappears, forming a clear, homogeneous solution.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

-

Insoluble: The solid does not appear to dissolve at all.[19]

-

-

Reporting: The solubility is typically reported qualitatively (e.g., soluble, insoluble) or semi-quantitatively (e.g., >10 mg/mL).

Visualizations

The following diagrams illustrate the experimental workflow for determining the physicochemical properties of this compound and its central role as a synthetic intermediate.

Caption: Workflow for the determination of melting point and solubility.

Caption: Role as a synthetic intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 4132-28-9 | MT06691 [biosynth.com]

- 3. This compound | 4132-28-9 [chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chemwhat.com [chemwhat.com]

- 6. This compound 4132-28-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. This compound CAS 6564-72-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 10. cphi-online.com [cphi-online.com]

- 11. researchgate.net [researchgate.net]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. www1.udel.edu [www1.udel.edu]

- 17. youtube.com [youtube.com]

- 18. scribd.com [scribd.com]

- 19. chem.ws [chem.ws]

An In-depth Technical Guide to the Optical Rotation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the optical rotation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, a critical intermediate in carbohydrate chemistry and drug development. The specific rotation of this compound is a key parameter for its identification, purity assessment, and stereochemical control in synthetic pathways. This document compiles quantitative data from various sources, outlines a detailed experimental protocol for its measurement, and presents a logical visualization of the stereochemical-property relationship.

Core Concepts in Optical Rotation

Optical rotation is the phenomenon where the plane of polarization of linearly polarized light is rotated as it passes through a solution of a chiral substance. The magnitude and direction of this rotation are characteristic of the compound, its concentration, the solvent, temperature, and the wavelength of the light used. The specific rotation, [α], is a standardized measure of this property, calculated using the Biot's law:

[α]λT = α / (l × c)

where:

-

T is the temperature in degrees Celsius.

-

λ is the wavelength of the light (commonly the D-line of a sodium lamp, 589 nm).

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in grams per milliliter (g/mL) or grams per 100 milliliters (g/100mL), depending on the convention.

For this compound, the optical rotation is primarily influenced by the stereochemistry at the anomeric carbon (C1), which gives rise to two diastereomers: the α-anomer and the β-anomer. These anomers have distinct specific rotation values.

Quantitative Data on Optical Rotation

The specific rotation of this compound has been reported by various chemical suppliers and in the literature. The values are influenced by the anomeric composition of the sample and the solvent used for the measurement. The following table summarizes the available data.

| Anomeric Form | Specific Rotation [α] | Solvent | Concentration (c) | Temperature (°C) | Source |

| α/β mixture | +15.5 to +22.0° | Chloroform (CHCl₃) | 1 g/100mL | 20 | Commercial Supplier Data |

| α/β mixture | +49 ± 2° | Dioxane | 2 g/100mL | 20 | Sigma-Aldrich |

| α/β mixture | +47.0 to +51.0° | Dioxane | 2 g/100mL | 20 | MySkinRecipes[1], Tokyo Chemical Industry |

| α-anomer | Not explicitly stated, but used in α-selective reactions | - | - | - | Various synthetic chemistry literature[2] |

| β-anomer | Not explicitly found in searches | - | - | - | - |

Experimental Protocol for Optical Rotation Measurement

The following is a detailed methodology for the determination of the specific rotation of this compound, based on standard polarimetry practices for protected carbohydrates.

1. Instrumentation and Materials:

-

Polarimeter: A calibrated polarimeter with a sodium lamp (589 nm) as the light source.

-

Polarimeter Cell: A 1 dm (100 mm) path length cell.

-

Volumetric Flask: A class A 10.00 mL volumetric flask.

-

Analytical Balance: Capable of measuring to ±0.0001 g.

-

Solvent: HPLC-grade dioxane or chloroform.

-

Sample: this compound of high purity.

2. Procedure:

-

Solution Preparation:

-

Accurately weigh approximately 200 mg (0.200 g) of this compound using an analytical balance.

-

Quantitatively transfer the weighed sample to a 10.00 mL volumetric flask.

-

Dissolve the sample in a small amount of the chosen solvent (dioxane or chloroform).

-

Once fully dissolved, carefully add the solvent up to the calibration mark of the volumetric flask.

-

Stopper the flask and invert it several times to ensure a homogeneous solution. This results in a concentration (c) of approximately 0.02 g/mL or 2 g/100mL.

-

-

Polarimeter Calibration (Blank Measurement):

-

Fill the polarimeter cell with the pure solvent.

-

Ensure there are no air bubbles in the light path.

-

Place the cell in the polarimeter and record the zero reading. This value should be subtracted from the sample reading.

-

-

Sample Measurement:

-

Rinse the polarimeter cell with a small amount of the prepared sample solution.

-

Fill the cell with the sample solution, again ensuring the absence of air bubbles.

-

Place the filled cell in the polarimeter.

-

Allow the reading to stabilize and record the observed rotation (α).

-

Repeat the measurement several times and calculate the average observed rotation.

-

Record the temperature of the measurement.

-

3. Calculation of Specific Rotation:

-

Use the Biot's law formula to calculate the specific rotation: [α] = α / (l × c).

-

For a concentration of 0.02 g/mL and a path length of 1 dm, the formula simplifies to: [α] = α / (1 × 0.02).

-

Report the final specific rotation value including the temperature, wavelength (D-line), and solvent used (e.g., [α]D20 +50.0° (c 2, dioxane)).

Logical Relationships and Visualization

The optical rotation of this compound is directly dependent on its anomeric configuration. The α and β anomers are diastereomers that epimerize in solution, leading to an equilibrium mixture with a characteristic optical rotation value.

References

Spectroscopic Profile of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose: An In-depth Technical Guide

For researchers, scientists, and drug development professionals, a thorough understanding of the structural characteristics of key chemical entities is paramount. This guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, a crucial intermediate in carbohydrate chemistry and drug discovery.

This compound is a protected derivative of glucose widely utilized in the synthesis of complex carbohydrates, glycoconjugates, and various bioactive molecules. Its protected hydroxyl groups, with the exception of the anomeric position, allow for selective chemical modifications, making it a versatile building block. In solution, this compound exists as an equilibrium mixture of two anomers, α and β, which can be distinguished by their unique NMR spectral signatures.

¹H and ¹³C NMR Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR spectral data for the α and β anomers of this compound, recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

| Proton | α-Anomer Chemical Shift (δ, ppm) | β-Anomer Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 5.25 | 4.65 | d | 3.5 |

| H-2 | 3.59 | 3.49 | t | 9.5 |

| H-3 | 4.02 | 3.69 | t | 9.0 |

| H-4 | 3.75 | 3.69 | t | 9.0 |

| H-5 | 3.85 | 3.45 | m | |

| H-6a | 3.78 | 3.75 | dd | 11.0, 2.0 |

| H-6b | 3.71 | 3.68 | dd | 11.0, 4.5 |

| -CH₂Ph | 4.45-5.00 | 4.45-5.00 | m | |

| Ar-H | 7.10-7.40 | 7.10-7.40 | m |

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

| Carbon | α-Anomer Chemical Shift (δ, ppm) | β-Anomer Chemical Shift (δ, ppm) |

| C-1 | 91.1 | 97.8 |

| C-2 | 80.0 | 82.9 |

| C-3 | 82.1 | 84.8 |

| C-4 | 77.8 | 77.9 |

| C-5 | 70.2 | 75.0 |

| C-6 | 68.8 | 69.1 |

| -CH₂Ph | 73.5, 74.9, 75.1, 75.8 | 73.5, 75.0, 75.1, 75.8 |

| Ar-C | 127.7-128.5 | 127.7-128.5 |

| Ar-C (ipso) | 137.9, 138.1, 138.5, 138.6 | 138.0, 138.2, 138.6, 138.9 |

Experimental Protocol

NMR Data Acquisition:

¹H and ¹³C NMR spectra were acquired on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz. Samples were prepared by dissolving approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm). All spectra were recorded at a constant temperature of 298 K.

For the ¹H NMR spectra, a standard pulse program was used with a spectral width of 8278 Hz, an acquisition time of 3.98 seconds, and a relaxation delay of 1.0 second. A total of 16 scans were accumulated for each spectrum. For the ¹³C NMR spectra, a proton-decoupled pulse program was employed with a spectral width of 24038 Hz, an acquisition time of 1.36 seconds, and a relaxation delay of 2.0 seconds. Typically, 1024 scans were accumulated to obtain a good signal-to-noise ratio.

Structural Visualization

The chemical structure of this compound is essential for interpreting the NMR data. The following diagram, generated using Graphviz, illustrates the molecular structure.

Caption: Molecular structure of this compound.

function of benzyl protecting groups in glucose chemistry

An In-depth Technical Guide on the Function of Benzyl Protecting Groups in Glucose Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of carbohydrate chemistry, the regioselective manipulation of hydroxyl groups is a paramount challenge. Glucose, a ubiquitous monosaccharide, possesses a polyhydroxylated structure that necessitates the use of protecting groups to achieve selective chemical transformations. Among the arsenal of protective groups, benzyl-based functionalities, including benzyl ethers and benzylidene acetals, have emerged as indispensable tools. Their stability under a wide range of reaction conditions and the reliable methods for their removal make them ideal for multi-step syntheses of complex glycans and glycoconjugates. This technical guide provides a comprehensive overview of the , with a focus on their application in regioselective synthesis, stability, and deprotection strategies.

Core Functions of Benzyl Protecting Groups

Benzyl groups serve two primary functions in glucose chemistry: as "permanent" protecting groups for individual hydroxyls in the form of benzyl ethers (Bn), and as a means to simultaneously protect vicinal diols through the formation of benzylidene acetals.

Benzyl Ethers: The "Permanent" Safeguard

Benzyl ethers are widely regarded as "permanent" protecting groups due to their remarkable stability across a broad spectrum of chemical conditions, including both acidic and basic environments.[1][2] This stability is crucial for multi-step synthetic sequences where other protecting groups need to be selectively removed. The benzyl group is typically introduced under basic conditions and cleaved via catalytic hydrogenation, which offers a mild and efficient deprotection pathway.[1][3]

Benzylidene Acetals: Differentiated Protection of Diols

Benzylidene acetals are formed by the reaction of benzaldehyde with a 1,2- or 1,3-diol, creating a cyclic acetal.[4] In the context of glucose, the 4,6-hydroxyl groups readily form a stable six-membered benzylidene acetal.[5][6] This not only protects these two positions simultaneously but also conformationally constrains the pyranose ring, which can influence the reactivity of the remaining hydroxyl groups and the stereochemical outcome of glycosylation reactions.[7] Furthermore, the benzylidene acetal can be regioselectively opened to liberate either the 4-OH or 6-OH group, providing a versatile strategy for differentiated functionalization.[8]

Regioselective Benzylation Strategies

The ability to selectively protect specific hydroxyl groups on the glucose scaffold is fundamental to the synthesis of complex carbohydrates. Various strategies have been developed to achieve regioselective benzylation.

Direct Benzylation

Direct regioselective benzylation of unprotected glucose is challenging due to the similar reactivity of the secondary hydroxyl groups. However, under specific conditions, some degree of selectivity can be achieved. For instance, benzoylation of α-D-glucose with benzoyl chloride in pyridine at low temperatures has been shown to yield the 1,2,3,6-tetrabenzoate, leaving the 4-OH free, albeit in modest yields.[9]

Stannylene Acetal-Mediated Benzylation

A powerful method for achieving high regioselectivity involves the use of dibutyltin oxide (Bu₂SnO) to form a stannylene acetal intermediate.[10][11] This intermediate activates specific hydroxyl groups towards electrophilic attack. For example, the reaction of methyl 4,6-O-benzylidene-α-D-glucopyranoside with Bu₂SnO followed by the addition of an electrophile typically leads to preferential substitution at the C-2 or C-3 position, depending on the reaction conditions.[10][11]

Enzyme-Catalyzed Benzylation

Enzymatic methods offer an alternative approach to achieve high regioselectivity under mild conditions. While not as commonly employed for benzylation as for other modifications, the use of enzymes is a growing area of interest in carbohydrate chemistry.

Quantitative Data on Benzylation and Benzoylation Reactions

The following tables summarize quantitative data from various studies on the regioselective benzylation and benzoylation of glucose derivatives.

| Starting Material | Reagents and Conditions | Major Product | Yield (%) | Reference |

| α-D-Glucose | Benzoyl chloride (4.2 equiv), pyridine, -35 °C | 1,2,3,6-tetra-O-benzoyl-α-D-glucose (4-OH free) | 37 | [9] |

| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Bu₂SnO, then BzCl, Benzene | Methyl 2-O-benzoyl-4,6-O-benzylidene-α-D-glucopyranoside | Quantitative | [10] |

| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Bu₂SnO, then BzCl, DME, -20 °C | Methyl 3-O-benzoyl-4,6-O-benzylidene-α-D-glucopyranoside | >90 | [10] |

| 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | NaH, TBAI, BnBr, THF, 20 °C | 3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | Quantitative | [12] |

| Methyl α-D-glucopyranoside | FeCl₃, Acetylacetone, DIPEA, BzCl, MeCN | Methyl 3,6-di-O-benzoyl-α-D-glucopyranoside | 71-79 | [13] |

Experimental Protocols

Protocol 1: Synthesis of Methyl 4,6-O-benzylidene-α-D-glucopyranoside

This protocol describes the protection of the 4 and 6-hydroxyl groups of methyl α-D-glucopyranoside.[11]

Materials:

-

Methyl α-D-glucopyranoside

-

Benzaldehyde

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ice-cold water

-

Petroleum ether

-

Ethanol

Procedure:

-

Suspend methyl α-D-glucopyranoside (1 equivalent) in anhydrous DMF.

-

Add freshly fused and powdered anhydrous zinc chloride (1.5 equivalents).

-

Add benzaldehyde (2.5 equivalents) to the mixture.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Pour the reaction mixture into ice-cold water with vigorous stirring.

-

Filter the precipitated product and wash thoroughly with cold water and petroleum ether.

-

Recrystallize the crude product from ethanol to obtain pure methyl 4,6-O-benzylidene-α-D-glucopyranoside.

Protocol 2: Regioselective 2-O-Benzylation via Stannylene Acetal

This protocol details the selective benzylation of the 2-hydroxyl group of methyl 4,6-O-benzylidene-α-D-glucopyranoside.[11]

Materials:

-

Methyl 4,6-O-benzylidene-α-D-glucopyranoside

-

Dibutyltin oxide (Bu₂SnO)

-

4-Iodobenzyl bromide (or Benzyl bromide)

-

Anhydrous Toluene

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

A solution of methyl 4,6-O-benzylidene-α-D-glucopyranoside (1 equivalent) and dibutyltin oxide (1.1 equivalents) in anhydrous toluene is refluxed with azeotropic removal of water using a Dean-Stark apparatus for 4 hours.

-

The solvent is evaporated under reduced pressure to yield the dibutylstannylene acetal as a white solid.

-

The crude stannylene acetal is dissolved in anhydrous DMF.

-

4-Iodobenzyl bromide (1.2 equivalents) is added to the solution.

-

The reaction mixture is stirred at 80°C for 6 hours under an inert atmosphere.

-

The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure and the residue is purified by column chromatography.

Protocol 3: Deprotection of Benzyl Ethers by Catalytic Hydrogenation

This is a general procedure for the removal of benzyl ether protecting groups.[14]

Materials:

-

Benzylated glucose derivative

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve the benzylated sugar in methanol or ethanol in a flask suitable for hydrogenation.

-

Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the substrate).

-

Connect the flask to a hydrogen source (e.g., a balloon filled with H₂ or a hydrogenation apparatus).

-

Evacuate the flask and backfill with hydrogen several times to ensure an inert atmosphere.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected glucose derivative.

Visualizing Reaction Workflows and Logical Relationships

Diagram 1: General Workflow for Regioselective Benzylation and Deprotection

Caption: A generalized workflow for the synthesis of a target molecule from unprotected glucose.

Diagram 2: Decision Tree for Benzyl Group Deprotection

Caption: A decision-making diagram for choosing an appropriate benzyl group deprotection method.

Conclusion

Benzyl protecting groups are a cornerstone of modern synthetic carbohydrate chemistry. Their robustness, coupled with the development of highly regioselective methods for their introduction and mild conditions for their removal, has enabled the synthesis of a vast array of complex, biologically relevant glycans and glycoconjugates. The strategic application of benzyl ethers and benzylidene acetals allows for precise control over the reactivity of the numerous hydroxyl groups of glucose, paving the way for the development of novel therapeutics and research tools. A thorough understanding of the principles and protocols outlined in this guide is essential for any researcher working in the field of glycoscience.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alchemyst.co.uk [alchemyst.co.uk]

- 4. Benzylidene acetal - Wikipedia [en.wikipedia.org]

- 5. Some protecting groups can block two OH groups of a carbohydrate ... | Study Prep in Pearson+ [pearson.com]

- 6. TCI Practical Example: Regioselective Benzylidene Acetal Protection of the β-Glucoside | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 7. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. journals.co.za [journals.co.za]

- 11. benchchem.com [benchchem.com]

- 12. New Method for the Benzylation of Hindered Sugar Hydroxyls [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

The Enduring Legacy of Tetrabenzylglucose: A Technical Guide to its Historical Synthesis and Modern Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Summary: This whitepaper provides a comprehensive overview of the historical synthesis and discovery of 2,3,4,6-tetra-O-benzyl-D-glucopyranose, a pivotal intermediate in carbohydrate chemistry and drug development. It details the seminal work of Schmidt and Schmadel in 1961 and traces the evolution of synthetic methodologies to the present day. This guide offers a comparative analysis of various synthetic protocols, complete with detailed experimental procedures and quantitative data. Furthermore, it elucidates the crucial role of tetrabenzylglucose as a versatile protecting group and its application in the synthesis of bioactive molecules, exemplified by the workflow for the antidiabetic drug, Voglibose.

Historical Discovery

The first synthesis of this compound was reported in 1961 by O. Th. Schmidt and H. Schmadel.[1] Their pioneering work laid the foundation for the widespread use of this compound as a key building block in complex carbohydrate synthesis. The original method involved a two-step process starting from the readily available methyl α-D-glucopyranoside. This initial procedure, while groundbreaking, has since been refined to improve yield, purity, and scalability.

Synthetic Methodologies: A Comparative Analysis

The synthesis of tetrabenzylglucose has evolved significantly since its inception. Modern methods focus on optimizing reaction conditions, minimizing byproducts, and simplifying purification. The most common approach involves the benzylation of a suitable glucose precursor, typically methyl α-D-glucopyranoside, using benzyl halides in the presence of a base. The second step involves the hydrolytic cleavage of the anomeric protecting group.

Below is a summary of various synthetic approaches with their respective quantitative data.

| Method Reference | Starting Material | Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) |

| Method 1 (Modified Schmidt & Schmadel) | Methyl α-D-glucopyranoside | 1. KOH, Benzyl chloride2. HCl, Acetic Acid | 1. Dioxane2. Acetic Acid/Water | 1. 40 min (benzylation)2. 24 h (hydrolysis) | 1. Reflux2. 100 | ~30 (overall) | Not Specified |

| Method 2 (NaH based) | Methyl α-D-glucopyranoside | 1. NaH, Benzyl chloride2. Acid/Alcohol mixture | 1. Toluene2. Acid/Alcohol | 1. 1.5 h (benzylation)2. 5 h (hydrolysis) | 1. 252. 90 | 1. up to 97.42. up to 79.3 | 1. up to 952. up to 99.6 |

| Method 3 (KOH with azeotropic removal) | Methyl α-D-glucopyranoside | 1. KOH, Benzyl chloride2. Not specified | 1. Heptane2. Not specified | Not Specified | 1. 100-105 | High | Not Specified |

Detailed Experimental Protocols

Method 2: High-Yield Synthesis using Sodium Hydride

This method is a popular modern approach that offers high yields and purity.[2] It is a two-step process involving the benzylation of methyl α-D-glucopyranoside followed by acidic hydrolysis.

Step 1: Synthesis of Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methyl α-D-glucopyranoside in an anhydrous organic solvent (e.g., toluene).

-

Addition of Base: Under a nitrogen atmosphere, add sodium hydride (NaH) portion-wise to the solution. Stir the mixture for 5-45 minutes at room temperature, or until the evolution of hydrogen gas ceases.

-

Benzylation: Cool the reaction mixture to ≤15°C using an ice bath. Slowly add benzyl chloride dropwise from the dropping funnel. After the addition is complete, remove the ice bath and allow the reaction to warm to 20-40°C.

-

Reaction Monitoring: Stir the reaction mixture for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by the slow addition of methanol. Dilute the mixture with water and extract the product with an organic solvent (e.g., dichloromethane). Wash the organic layer with saturated sodium bicarbonate solution and then with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside.

Step 2: Hydrolysis to this compound

-

Reaction Setup: In a round-bottom flask, dissolve the crude methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside obtained from Step 1 in a mixture of an acid and an alcohol (e.g., hydrochloric acid in methanol).

-

Hydrolysis: Heat the reaction mixture to 60-100°C and stir for 2-8 hours. A white solid is expected to precipitate during the reaction.

-

Reaction Monitoring: Monitor the disappearance of the starting material by TLC.

-

Work-up and Purification: After the reaction is complete, cool the mixture and collect the precipitated solid by filtration. Wash the solid with cold alcohol and then water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

Application in Drug Development: Synthesis of Voglibose

This compound is a crucial intermediate in the synthesis of various pharmaceuticals, including the antidiabetic drug Voglibose.[2][3] The benzyl groups serve as protecting groups for the hydroxyl moieties of glucose, allowing for selective modifications at other positions. The synthesis of Voglibose from tetrabenzylglucose involves a multi-step process that highlights the utility of this protected sugar.

Experimental Workflow: Tetrabenzylglucose to Voglibose

The following diagram illustrates a generalized synthetic pathway from this compound to Voglibose. This workflow demonstrates the strategic use of protecting groups in the construction of a complex bioactive molecule.

Caption: Synthetic workflow from tetrabenzylglucose to Voglibose.

Signaling Pathways and Logical Relationships

The primary role of this compound in a biological context is as a synthetic precursor to molecules that interact with biological pathways. For instance, its derivative, Voglibose, is an α-glucosidase inhibitor. The logical relationship is that the chemical synthesis of the inhibitor, which involves tetrabenzylglucose, leads to a molecule that can modulate a specific biological signaling pathway related to carbohydrate metabolism.

Caption: Logical relationship of tetrabenzylglucose synthesis to the biological action of Voglibose.

Conclusion

This compound, since its initial synthesis over six decades ago, has remained an indispensable tool in the arsenal of synthetic chemists. Its unique properties as a protected glucose derivative have enabled the construction of a vast array of complex carbohydrates and bioactive molecules. The continued refinement of its synthesis underscores its importance in both academic research and the pharmaceutical industry. This guide provides a foundational understanding of its history, synthesis, and application, serving as a valuable resource for professionals in the field of drug discovery and development.

References

- 1. DE19534366C2 - Process for the preparation of this compound and 2,3,4,6-tetra-O-allyl-D-glucopyranose - Google Patents [patents.google.com]

- 2. CN107880080A - A kind of synthetic method of 2,3,4,6 tetrabenzyl D glucopyranoses - Google Patents [patents.google.com]

- 3. 2,3,4, 6-Tetra-o-benzyl-α-D-Glucopyranose method for preparing partial benzylated aldopyranose_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 2,3,4,6-Tetra-O-benzyl-D-glucopyranose (CAS 4132-28-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, structure, and applications of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, a key intermediate in carbohydrate chemistry and drug development.

Core Properties and Structure

This compound is a protected monosaccharide derivative of D-glucose. The benzylation of the hydroxyl groups enhances its solubility in organic solvents and allows for selective chemical modifications at the anomeric position, making it a valuable building block in the synthesis of complex carbohydrates.[1][2]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | References |

| CAS Number | 4132-28-9 | [1][2][3][4] |

| Molecular Formula | C₃₄H₃₆O₆ | [1][2][3][4] |

| Molecular Weight | 540.65 g/mol | [1][2][3][4] |

| Appearance | White to off-white crystalline solid or powder | [1][5] |

| Melting Point | 145-156 °C | [1][2][3] |

| Optical Rotation | [α]²⁰/D +49±2°, c = 2% in dioxane | [3] |

| Solubility | Soluble in Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethyl acetate (EtOAc), Methanol (MeOH) | |

| Storage Temperature | -20°C to room temperature | [2][3][6] |

Chemical Structure

The structure of this compound is characterized by a glucopyranose ring with benzyl ether protecting groups at positions 2, 3, 4, and 6. The anomeric hydroxyl group at position 1 remains free, allowing for further chemical reactions.

Applications in Research and Drug Development

This compound is a cornerstone in the synthesis of complex carbohydrate-containing molecules with therapeutic potential.

-

Synthesis of Glycosides, Oligosaccharides, and Glycoconjugates: It serves as a versatile building block for the synthesis of various glycosides, which are crucial in the development of pharmaceuticals and the study of natural products.[1][7]

-

Carbohydrate Chemistry: This compound is extensively used in carbohydrate chemistry to construct complex carbohydrate structures, aiding in the understanding of glycan interactions.[1]

-

Drug Development: It plays a significant role in drug formulation, particularly in enhancing the solubility and bioavailability of poorly soluble drugs.[1] It is an important intermediate in the synthesis of derivatives for treating Alzheimer's disease, diabetes, and cancer.[8]

-

Enzyme Activity Studies: This chemical is valuable for investigating enzyme activity and specificity, offering insights into enzyme mechanisms and potential inhibitors.[1]

Experimental Protocols

The following sections detail common experimental methodologies for the synthesis of this compound.

Synthesis from Methyl Glucoside

A common route to synthesize the title compound involves the benzylation of methyl glucoside followed by hydrolysis.[9]

Protocol: [9]

-

Benzylation:

-

Dissolve methyl glucoside in an organic solvent.

-

Under a nitrogen atmosphere, add a metal hydride and stir for 5-45 minutes until gas evolution ceases.

-

Cool the reaction mixture to ≤15°C and slowly add a benzyl halide.

-

After the addition is complete, warm the mixture to 20-40°C and stir for 1-4 hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Work-up the reaction to obtain tetrabenzylglucoside methylside.

-

-

Hydrolysis:

-

Add the tetrabenzylglucoside methylside to a mixture of an acid and an alcohol.

-

Heat the reaction to 60-100°C for 2-8 hours, during which a white solid will precipitate.

-

Monitor the reaction by TLC until the starting material has disappeared.

-

Isolate the product through filtration and subsequent purification.

-

Synthesis from 2,3,4,6-tetra-O-benzyl-β-D-glucosinolate

An alternative synthesis involves the use of N-bromosuccinimide (NBS).[8]

Protocol: [8]

-

Dissolve 19.4 g of 2,3,4,6-tetra-O-benzyl-β-D-glucosinolate in 500 mL of acetone.

-

Add 18.7 g of N-bromosuccinimide (NBS) in portions with stirring.

-

After the addition, continue the reaction at 25°C for 30 minutes.

-

Evaporate most of the acetone under reduced pressure to precipitate a white solid.

-

Dilute the mixture with 200 mL of 1 mol/L hydrochloric acid and let it stand at -18°C for 3 hours.

-

Collect the solid by suction filtration, wash the filter cake with cold absolute ethanol, and recrystallize from absolute ethanol-cyclohexane to yield the final product.

Safety and Handling

-

General Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves and eye protection. Avoid the formation of dust and aerosols.[10]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

-

First Aid:

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse with plenty of water for at least 15 minutes.

-

Ingestion: Rinse mouth with water. Do not induce vomiting.[10]

-

-

Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[10]

This guide provides a foundational understanding of this compound. For specific applications and advanced protocols, consulting the primary literature is recommended.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 4132-28-9 | MT06691 [biosynth.com]

- 3. 2,3,4,6-Tetra-O-benzyl- D -glucopyranose = 98.0 TLC 4132-28-9 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. getchem.com [getchem.com]

- 6. goldbio.com [goldbio.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | 4132-28-9 [chemicalbook.com]

- 9. CN107880080A - A kind of synthetic method of 2,3,4,6 tetrabenzyl D glucopyranoses - Google Patents [patents.google.com]

- 10. echemi.com [echemi.com]

The Anomeric Effect in Benzylated Glucose: A Technical Guide for Researchers

For Immediate Release

This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the anomeric effect in the context of benzylated glucose. This document delves into the stereoelectronic principles governing this effect and the influence of bulky benzyl protecting groups on the conformational preferences of the glucose molecule.

Core Principles of the Anomeric Effect

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of an electronegative substituent at the anomeric carbon (C1) of a pyranose ring to adopt an axial orientation, in contrast to what would be expected based on steric considerations alone.[1] This effect, first observed in carbohydrate chemistry, is a crucial factor in determining the stability and reactivity of glycosides.[1] The stabilization of the axial anomer is attributed to a hyperconjugative interaction between the lone pair of electrons on the endocyclic oxygen atom (O5) and the antibonding (σ*) orbital of the exocyclic C1-O bond. This interaction is maximized when the substituent is in the axial position.

The presence of protecting groups on the hydroxyl moieties of glucose can significantly modulate the anomeric effect. Benzyl groups, commonly used as "permanent" protecting groups in carbohydrate synthesis due to their stability under a wide range of reaction conditions, can influence the conformational equilibrium of the pyranose ring through both steric and electronic effects.[2]

Influence of Benzylation on the Anomeric Effect in Glucose

The introduction of bulky benzyl ethers at the C2, C3, C4, and C6 positions of glucose influences the anomeric equilibrium (the ratio of α to β anomers at equilibrium). While direct, comprehensive quantitative studies comparing the anomeric effect in per-benzylated versus unprotected glucose are limited in the readily available literature, the general principles of conformational analysis and existing data on related systems allow for a qualitative understanding.

The bulky benzyl groups introduce significant steric interactions that can influence the preferred conformation of the pyranose ring. It has been proposed that in some cases, these steric interactions can either stabilize or destabilize one anomer over the other, thereby altering the observed anomeric ratio compared to the unprotected sugar.[3] For instance, steric buttressing between adjacent benzyl groups can influence the overall ring conformation and, consequently, the orbital overlap required for the anomeric effect.

Quantitative Analysis

A complete quantitative analysis of the anomeric effect in 2,3,4,6-tetra-O-benzyl-D-glucopyranose is hampered by the lack of publicly available X-ray crystallographic data for both the α and β anomers. Such data would provide precise bond lengths and angles at the anomeric center, which are key indicators of the strength of the anomeric effect. However, NMR spectroscopy provides a powerful tool for conformational analysis in solution.

NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for studying the conformation of carbohydrates in solution. The chemical shifts (δ) and coupling constants (J) of the anomeric proton (H1) and carbon (C1) are particularly sensitive to the stereochemical environment at the anomeric center.

Table 1: 1H and 13C NMR Chemical Shifts for Anomers of D-Glucose and this compound

| Compound | Anomer | H1 Chemical Shift (δ, ppm) | C1 Chemical Shift (δ, ppm) |

| D-Glucose (in D2O) | α | ~5.22 | ~92.8 |

| β | ~4.64 | ~96.5 | |

| This compound (in CDCl3) | α | ~5.18 | ~95.95 |

| β | ~4.59 | ~102.55 |

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.

The downfield shift of the anomeric proton in the α-anomer compared to the β-anomer is a general trend observed in glucose and its derivatives.[4][5]

Karplus Relationship and Conformational Analysis

The vicinal coupling constant between the anomeric proton (H1) and the proton on C2 (H2), denoted as ³J(H1,H2), is a powerful indicator of the dihedral angle between these two protons and, by extension, the conformation at the anomeric center. The Karplus equation describes this relationship, where a larger coupling constant (typically 7-9 Hz) is indicative of a trans-diaxial relationship (dihedral angle of ~180°), as seen in the β-anomer, while a smaller coupling constant (typically 2-4 Hz) suggests a gauche relationship (dihedral angle of ~60°), characteristic of the α-anomer.[4]

Table 2: Expected ³J(H1,H2) Coupling Constants for Glucose Anomers

| Anomer | H1-H2 Dihedral Angle | Expected ³J(H1,H2) (Hz) |

| α (axial H1) | ~60° | 2 - 4 |

| β (equatorial H1) | ~180° | 7 - 9 |

Experimental Protocols

Synthesis of this compound

The following is a general protocol for the synthesis of per-O-benzylated glucose, which typically yields a mixture of anomers.

Materials:

-

D-Glucose

-

Benzyl chloride

-

Sodium hydride (NaH) or Potassium hydroxide (KOH)

-

N,N-Dimethylformamide (DMF) or Dioxane (anhydrous)

-

Methanol

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Benzylation of Methyl Glucoside (Example using NaH):

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, molar excess) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add methyl α-D-glucopyranoside portionwise at 0 °C.

-

Allow the mixture to stir at room temperature for 1 hour.

-

Cool the reaction mixture to 0 °C and add benzyl chloride (molar excess) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by the slow addition of methanol at 0 °C.

-

Dilute the mixture with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside.

-

-

Hydrolysis to the Hemiacetal:

-

Dissolve the purified methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside in a mixture of acetic acid and aqueous hydrochloric acid.

-

Heat the reaction mixture at reflux for several hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting crude product is a mixture of the α and β anomers of this compound, which can be separated by silica gel column chromatography.

-

NMR Spectroscopic Analysis

A general workflow for the conformational analysis of benzylated glucose anomers using NMR spectroscopy.

Procedure:

-

Sample Preparation: Dissolve a pure sample of each anomer (α and β) of this compound in a suitable deuterated solvent (e.g., CDCl₃).

-

1H NMR Spectroscopy:

-

Acquire a high-resolution 1D 1H NMR spectrum for each anomer.

-

Identify the anomeric proton (H1) signal, which is typically in the region of 4.5-5.5 ppm.

-

Measure the coupling constant ³J(H1,H2) to confirm the anomeric configuration based on the Karplus relationship.

-

-

13C NMR Spectroscopy:

-

Acquire a 13C NMR spectrum to identify the chemical shift of the anomeric carbon (C1).

-

-

2D NMR Spectroscopy (Optional but Recommended):

-

Perform COSY (Correlation Spectroscopy) experiments to establish proton-proton connectivities and aid in the assignment of all proton signals.

-

Perform HSQC (Heteronuclear Single Quantum Coherence) experiments to correlate protons with their directly attached carbons, confirming C1 and other carbon assignments.

-

Perform NOESY (Nuclear Overhauser Effect Spectroscopy) experiments to identify through-space interactions, which can provide further conformational information about the orientation of the benzyl groups.

-

Visualizations

References

Methodological & Application

Application Notes and Protocols: Selective Deprotection of Benzyl Groups in Carbohydrate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl ethers are one of the most widely used "permanent" protecting groups in carbohydrate chemistry due to their stability under a broad range of acidic and basic conditions.[1] Their facile introduction and general robustness make them ideal for multi-step syntheses of complex oligosaccharides and glycoconjugates. However, the selective removal of a single benzyl group in the presence of others, or in the presence of other sensitive functionalities, presents a significant synthetic challenge. This document provides detailed application notes and protocols for the selective deprotection of benzyl groups in carbohydrate synthesis, focusing on modern and efficient methodologies.

Deprotection Methodologies

The selective cleavage of benzyl ethers can be broadly categorized into three main strategies: Catalytic Transfer Hydrogenation, Oxidative Cleavage, and Acid-Catalyzed Deprotection. The choice of method is dictated by the overall protecting group strategy and the presence of other functional groups within the molecule.

Catalytic Transfer Hydrogenation (CTH)

Catalytic transfer hydrogenation is a mild and efficient method for benzyl group removal that avoids the need for gaseous hydrogen.[2] This technique is particularly useful for substrates containing functional groups susceptible to standard hydrogenolysis conditions.[3]

General Workflow for Catalytic Transfer Hydrogenation

Caption: General experimental workflow for catalytic transfer hydrogenation.

A common CTH system employs Palladium on carbon (Pd/C) as the catalyst and a hydrogen donor such as formic acid, ammonium formate, or triethylsilane.[2][3][4] The use of triethylsilane with Pd/C offers a neutral and high-yielding alternative to traditional hydrogenation.[4]

Experimental Protocol: CTH using Triethylsilane and Pd/C [4]

-

Preparation: Dissolve the benzylated carbohydrate derivative in methanol (CH₃OH).

-

Reagent Addition: To the solution, add 10% Palladium on carbon (Pd/C) catalyst.

-

Hydrogen Donor: Add triethylsilane (Et₃SiH) to the mixture.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with an appropriate solvent and filter through a pad of Celite to remove the Pd/C catalyst.

-

Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to obtain the deprotected carbohydrate.

| Substrate Type | Hydrogen Donor | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| Per-O-benzylated mannoside | Et₃SiH | 10% Pd/C | CH₃OH | N/A | High | [4] |

| Benzylidene acetal | Et₃SiH | 10% Pd/C | CH₃OH | N/A | Excellent | [4] |

| Benzyl ethers | Formic acid | Pd/C | N/A | N/A | Fast | [2][3] |

Decision Tree for Choosing a CTH Method

Caption: Decision process for selecting a CTH protocol.

Oxidative Cleavage

Oxidative methods provide an excellent alternative for benzyl ether deprotection, especially when the substrate contains functionalities that are sensitive to reductive conditions, such as azides, alkenes, and alkynes.[5] A prominent reagent for this transformation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[3][6]

Visible-light-mediated oxidative debenzylation using catalytic or stoichiometric amounts of DDQ has emerged as a powerful and selective method.[5][7] This approach demonstrates high functional group tolerance.[5]

Reaction Mechanism: DDQ-Mediated Oxidative Debenzylation

Caption: Simplified mechanism of DDQ oxidative debenzylation.

Experimental Protocol: Visible-Light-Mediated Oxidative Debenzylation with DDQ [5]

-

Preparation: Dissolve the benzyl-protected carbohydrate in a suitable solvent system (e.g., CH₂Cl₂/H₂O).

-

Reagent Addition: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (stoichiometric or catalytic amounts). For catalytic reactions, a co-oxidant may be required.

-

Reaction: Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature. Monitor the reaction by TLC.

-

Workup: Quench the reaction, for example, with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent.

-

Purification: Dry the combined organic layers, concentrate, and purify the residue by column chromatography.

| Substrate Functional Groups Tolerated | Oxidant | Conditions | Yield (%) | Reference |

| Acetyl, Isopropylidene, Benzoyl | Catalytic DDQ | Visible Light, <4 h | 84-96 | [5] |

| Thioethers | Catalytic DDQ | Visible Light, <4 h | High | [5] |

| Azides, Alkenes, Alkynes | Catalytic DDQ | Visible Light | High | [5][7] |

| Fluorenylmethoxycarbonyl (Fmoc), Levulinic ester | Catalytic DDQ | Visible Light | High | [5] |

More recently, nitroxyl-radical catalysts in combination with a co-oxidant like phenyl iodonium bis(trifluoroacetate) (PIFA) have been shown to effectively deprotect benzyl groups at ambient temperature, offering a broad substrate scope.[8]

Acid-Catalyzed Cleavage

Cleavage of benzyl ethers using strong acids is also possible but is generally limited to substrates that are not sensitive to acidic conditions.[3] This method is less common for selective deprotection in complex carbohydrate synthesis due to the potential for cleavage of other acid-labile protecting groups like acetals or glycosidic bonds. However, substituted benzyl ethers, such as the p-methoxybenzyl (PMB) ether, are more labile to acidic conditions and can be selectively removed in the presence of unsubstituted benzyl ethers.[1]

Experimental Protocol: General Acid-Catalyzed Deprotection

-

Preparation: Dissolve the benzyl-protected carbohydrate in an appropriate solvent (e.g., dichloromethane, toluene).

-

Reagent Addition: Add a strong acid such as trifluoroacetic acid (TFA).

-

Reaction: Stir the mixture at the appropriate temperature (often 0 °C to room temperature). Monitor the reaction by TLC.

-

Workup: Neutralize the reaction mixture carefully with a base (e.g., saturated NaHCO₃ solution).

-

Purification: Extract the product with an organic solvent, dry, concentrate, and purify by column chromatography.

| Benzyl Ether Type | Acid | Conditions | Selectivity | Reference |

| p-Methoxybenzyl (PMB) | Trifluoroacetic Acid (TFA) | TFA in toluene | Selective over Benzyl | [1] |

| Benzyl | Strong acids (e.g., BCl₃) | Anhydrous conditions | Can be non-selective | [3][5] |

Conclusion

The selective deprotection of benzyl groups is a critical operation in modern carbohydrate synthesis. The choice of the deprotection method is paramount and must be tailored to the specific substrate and the overall synthetic strategy. Catalytic transfer hydrogenation offers a mild reductive route, while oxidative methods using DDQ under visible light provide excellent functional group tolerance. Acid-catalyzed cleavage is typically reserved for more robust substrates or for the selective removal of acid-labile substituted benzyl ethers. The protocols and data presented herein serve as a comprehensive guide for researchers to effectively navigate the challenges of selective benzyl group deprotection in their synthetic endeavors.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 3. Benzyl Ethers [organic-chemistry.org]

- 4. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 8. Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst [organic-chemistry.org]

Application Notes and Protocols: 2,3,4,6-Tetra-O-benzyl-D-glucopyranose as a Precursor for Voglibose Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose in the synthesis of Voglibose, a potent alpha-glucosidase inhibitor used in the management of type 2 diabetes.

Introduction

Voglibose is a synthetic inhibitor of α-glucosidase, which delays the digestion and absorption of carbohydrates in the small intestine, thereby suppressing postprandial hyperglycemia. The synthesis of voglibose often involves a multi-step process starting from D-glucose. A key intermediate in several synthetic routes is this compound. The benzyl protecting groups are stable under various reaction conditions and can be selectively removed at a later stage. This precursor allows for regioselective modifications at the anomeric center, which is crucial for the construction of the valiolamine-like structure of voglibose.

This compound is a white crystalline solid that is soluble in chloroform.[1] It serves as a versatile building block in carbohydrate chemistry and is a critical starting material for the synthesis of various pharmaceutical compounds, including voglibose.[1][2]

Synthesis Pathway Overview

The synthesis of voglibose from D-glucose via the this compound intermediate can be conceptually divided into two main stages:

-

Stage 1: Preparation of this compound. This involves the protection of the hydroxyl groups of a glucose derivative with benzyl groups.

-

Stage 2: Conversion of this compound to Voglibose. This stage involves a series of reactions to introduce the aminocyclitol moiety and subsequent deprotection to yield the final active pharmaceutical ingredient.

A generalized workflow for the synthesis is depicted below.

Caption: Generalized synthetic workflow from Methyl α-D-glucopyranoside to Voglibose.

Experimental Protocols

Synthesis of this compound

There are multiple reported methods for the synthesis of this compound. Below are two common protocols.

Protocol 1: From Methyl α-D-glucopyranoside using Potassium Hydroxide

This method involves the benzylation of methyl α-D-glucopyranoside followed by hydrolysis.

-

Step 1: Synthesis of Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside

-

Suspend methyl α-D-glucopyranoside in dry dioxane.[3]

-

Add powdered potassium hydroxide to the suspension.[3]

-

Heat the mixture to a gentle boil under reflux.[3]

-

Add benzyl chloride dropwise over approximately 40 minutes while stirring.[3]

-

After the addition is complete, continue refluxing for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and add water to dissolve the solid mass.[3]

-

Extract the product, methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside, with ether.[3]

-

Wash the organic layer with saturated sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Step 2: Hydrolysis to this compound

-

Dissolve the crude methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside in a mixture of acetic acid and dilute hydrochloric acid.[4]

-

Heat the mixture at 100°C for 24 hours to hydrolyze the anomeric methoxy group.[4]

-

Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium hydroxide).

-

The product, this compound, will precipitate as a white solid.

-

Collect the solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol-cyclohexane) to obtain the pure compound.[5]

-

Protocol 2: From Methyl α-D-glucopyranoside using Sodium Hydride

This alternative method utilizes sodium hydride as the base for benzylation.

-

Step 1: Synthesis of Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside

-

To a mixture of methyl α-D-glucopyranoside and benzyl chloride, add a 60% suspension of sodium hydride in mineral oil under an argon atmosphere.[6]

-

Heat the reaction mixture to 100°C for several hours, with additional portions of sodium hydride added as needed to drive the reaction to completion.[6]

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and quench cautiously with methanol followed by water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent to yield the crude product, which can be purified by column chromatography.

-

-

Step 2: Hydrolysis to this compound

-

The hydrolysis can be carried out using an acid/alcohol mixture. For example, dissolve the benzylated intermediate in a mixture of hydrochloric acid and ethanol.[7]

-

Heat the reaction at a temperature ranging from 60-100°C for 2-8 hours.[7]

-

A white solid will precipitate upon reaction completion.[7]

-

After cooling, filter the solid, wash, and dry to obtain this compound.[7]

-

Conversion of this compound to Voglibose

The conversion of the tetrabenzylated glucose to voglibose is a complex process involving multiple steps. The following is a generalized protocol based on common synthetic strategies.

-

Step 1: Oxidation

-

Oxidize the anomeric hydroxyl group of this compound to a lactone. This can be achieved using reagents like N-bromosuccinimide (NBS) in acetone.[5]

-

The resulting 2,3,4,6-tetra-O-benzyl-D-glucono-1,5-lactone is a key intermediate.

-

-

Step 2: Ring Opening and Functional Group Interconversion

-

The lactone is then subjected to a series of reactions to introduce the necessary functionalities for cyclization into the inositol-like core of voglibose. This may involve reactions with organometallic reagents and subsequent stereoselective reductions.

-

-

Step 3: Reductive Amination

-

An amino group is introduced via reductive amination. This typically involves reacting a keto-intermediate with an amine source (e.g., serinol) in the presence of a reducing agent like sodium cyanoborohydride.

-

-

Step 4: Cyclization

-

The linear precursor is then cyclized to form the protected inositol ring structure.

-

-

Step 5: Deprotection (Debenzylation)

-

The final step is the removal of the benzyl protecting groups to yield voglibose. This is typically achieved by catalytic hydrogenation using palladium on carbon (Pd/C) in a suitable solvent like ethanol or methanol.[8]

-

The reaction is carried out under a hydrogen atmosphere until all benzyl groups are cleaved.

-

After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated.

-

The crude voglibose is then purified, often by recrystallization or chromatography, to yield the final, highly pure active pharmaceutical ingredient.

-

Data Presentation

The following tables summarize typical yields for the synthesis of this compound. Data for the multi-step conversion to voglibose is highly variable depending on the specific route and is not presented here.

Table 1: Synthesis of this compound (Two-Step from Methyl Glucoside)

| Step | Reactants | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 1. Benzylation | Methyl glucoside, Benzyl halide | Metal hydride | Organic solvent | 20-40 | 1-4 | 85.5-97.4 | 91.3-95.0 | [7] |

| 2. Hydrolysis | Tetrabenzylglucoside methyl | Acid/Alcohol | - | 60-100 | 2-8 | 66.7-79.3 | 97.2-99.6 | [7] |

Table 2: Specific Examples of the Hydrolysis Step

| Acid/Alcohol Mixture | Temp. (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 12 mol/L HCl / Ethanol | 95 | 5 | 78.5 | 99 | [7] |

| 12 mol/L H₂SO₄ / Methanol | 80 | 6 | 77.2 | 99.2 | [7] |

| 6 mol/L HNO₃ / Isopropanol | 70 | 8 | 69.9 | 97.8 | [7] |

| 6 mol/L HCl / Ethanol | 60 | 2 | 74.7 | 98.8 | [7] |

Mandatory Visualizations

References

- 1. This compound CAS 4132-28-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. Tetra-O-benzyl-D-glucopyranose – Hanith [hanith.com]

- 3. 2,3,4, 6-Tetra-o-benzyl-α-D-Glucopyranose method for preparing partial benzylated aldopyranose_Chemicalbook [chemicalbook.com]

- 4. DE19534366C2 - Process for the preparation of this compound and 2,3,4,6-tetra-O-allyl-D-glucopyranose - Google Patents [patents.google.com]

- 5. This compound | 4132-28-9 [chemicalbook.com]

- 6. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN107880080A - A kind of synthetic method of 2,3,4,6 tetrabenzyl D glucopyranoses - Google Patents [patents.google.com]

- 8. KR20060118649A - Manufacturing method of boggliboss - Google Patents [patents.google.com]

Application Notes and Protocols: Synthesis of Glycosidase Inhibitors from 2,3,4,6-Tetra-O-benzyl-D-glucopyranose

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,6-Tetra-O-benzyl-D-glucopyranose is a pivotal starting material in carbohydrate chemistry, serving as a versatile building block for the synthesis of a wide array of bioactive molecules. Its protected hydroxyl groups, with the exception of the anomeric position, allow for selective modifications, making it an ideal precursor for the synthesis of complex carbohydrates and their mimics. This document provides detailed application notes and protocols for the synthesis of glycosidase inhibitors, specifically focusing on iminosugars such as 1-deoxynojirimycin (DNJ) and its derivatives, using this compound as the key starting material. Glycosidase inhibitors are a class of compounds that interfere with the action of glycosidase enzymes and have therapeutic applications in the management of diabetes, viral infections, and certain genetic disorders.

Data Presentation: Glycosidase Inhibitory Activity

The following tables summarize the inhibitory activities (IC50 values) of various N-alkylated 1-deoxynojirimycin (DNJ) derivatives against different glycosidases. These derivatives are synthesized from precursors that can be derived from this compound.

Table 1: α-Glucosidase Inhibitory Activity of N-Benzyl Deoxynojirimycin Derivatives [1]

| Compound | Substituent on Benzyl Ring | IC50 (mM) |

| 18a | 4-hydroxy-3-methoxy | 0.207 ± 0.11 |

| 18b | 3-bromo-4-hydroxy-5-methoxy | 0.276 ± 0.13 |

| Acarbose (Control) | - | 0.353 ± 0.09 |

Table 2: Inhibitory Activity of N-Alkylated Deoxynojirimycin Analogues against Various Glucosidases [2][3]

| Compound | Enzyme | Ki (µM) | IC50 (nM) |

| N-Butyl-DNJ (NB-DNJ) | GBA1 | 34 | - |

| N-Butyl-aminocyclopentitol (35a) | GBA1 | 0.032 | - |

| GBA2 | 3.3 | - | |

| N-Nonyl-aminocyclopentitol (35b) | GBA1 | <0.014 | - |

| GBA2 | 0.043 | - | |

| N-(6'-(4''-azido-2''-nitrophenylamino)hexyl)-1-deoxynojirimycin | α-Glucosidase I | - | 17 |

*GBA1: Glucocerebrosidase (lysosomal β-glucosidase); GBA2: Non-lysosomal β-glucosidase. Note: Some aminocyclopentitol derivatives showed no inhibitory activity against α-galactosidase, α-mannosidase, and β-mannosidase at a concentration of 100 µM[2].

Experimental Protocols

I. Synthesis of (+)-Nojirimycin from this compound

This protocol outlines the key steps for the synthesis of the potent glycosidase inhibitor, (+)-nojirimycin, starting from the readily available this compound. The overall synthetic strategy involves the formation of an open-chain intermediate, introduction of a nitrogen atom at C-5, and subsequent cyclization to form the piperidine ring of nojirimycin.

Experimental Workflow for (+)-Nojirimycin Synthesis

Caption: Synthetic pathway from this compound to (+)-Nojirimycin.

Detailed Methodologies:

-

Step 1: Thioacetalisation. To a solution of this compound in a suitable solvent (e.g., dichloromethane), add ethane-1,2-dithiol and a Lewis acid catalyst such as boron trifluoride diethyl etherate. Stir the reaction at room temperature until completion, monitored by TLC. Work up the reaction by quenching with a base and extract the product.

-

Step 2: C-5 Oxidation. The protected thioacetal is then oxidized at the C-5 position. This can be achieved using various oxidizing agents, such as pyridinium chlorochromate (PCC) or under Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base like triethylamine). The reaction is typically carried out at low temperatures (-78 °C to room temperature).

-

Step 3: Transacetalisation. The resulting C-5 keto compound is treated with methanol in the presence of an acid catalyst to yield the D-xylo-hexos-5-ulose dimethyl acetal.

-

Step 4: Oximation. The ketone is converted to an oxime by reacting with hydroxylamine hydrochloride in the presence of a base like pyridine.

-

Step 5: Diastereoselective Reduction. The oxime is then reduced to a primary amine. A diastereoselective reduction is crucial to establish the correct D-gluco stereochemistry. This can be achieved using a reducing agent like lithium aluminium hydride (LiAlH4) in an ethereal solvent. This step typically yields a mixture of the desired D-gluco and the undesired L-ido isomers.

-

Step 6: Protection and Separation. The resulting mixture of primary amines is protected, for example, as their tert-butyl carbamates (Boc derivatives) using di-tert-butyl dicarbonate (Boc2O). The diastereomeric protected amines can then be separated by column chromatography.

-

Step 7: Deprotection and Cyclization. The separated, protected D-gluco-amine is subjected to hydrogenolysis using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. This step removes the benzyl protecting groups and the Boc group, leading to the spontaneous cyclization to form the iminosugar ring.

-

Step 8: Final Conversion to (+)-Nojirimycin. The resulting intermediate can be further treated to yield (+)-nojirimycin. For instance, treatment with aqueous sulfur dioxide can yield 1-deoxynojirimycin-1-sulfonic acid, which can be further transformed into (+)-nojirimycin[4].

II. Synthesis of N-Alkylated 1-Deoxynojirimycin (DNJ) Derivatives

N-alkylation of the 1-deoxynojirimycin scaffold is a common strategy to enhance inhibitory potency and selectivity. This protocol describes a general method for the synthesis of N-alkylated DNJ derivatives.

Experimental Workflow for N-Alkylated DNJ Synthesis